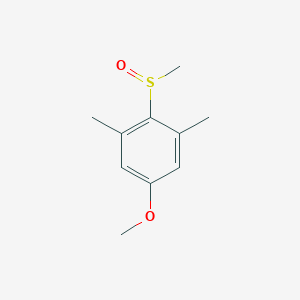
2-(Methanesulfinyl)-5-methoxy-1,3-dimethylbenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Methanesulfinyl)-5-methoxy-1,3-dimethylbenzene is an organosulfur compound with a unique structure that includes a methanesulfinyl group attached to a benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Methanesulfinyl)-5-methoxy-1,3-dimethylbenzene typically involves the introduction of a methanesulfinyl group to a benzene ring. One common method involves the reaction of a suitable benzene derivative with methanesulfinyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base, such as pyridine, to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and efficiency. This could include the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
2-(Methanesulfinyl)-5-methoxy-1,3-dimethylbenzene can undergo various chemical reactions, including:
Oxidation: The methanesulfinyl group can be oxidized to a sulfone group.
Reduction: The compound can be reduced to remove the methanesulfinyl group.
Substitution: The methoxy and dimethyl groups on the benzene ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like halogens and nucleophiles are often used in substitution reactions.
Major Products Formed
Oxidation: The major product is 2-(Methanesulfonyl)-5-methoxy-1,3-dimethylbenzene.
Reduction: The major product is 5-methoxy-1,3-dimethylbenzene.
Substitution: The products depend on the substituents introduced during the reaction.
Aplicaciones Científicas De Investigación
2-(Methanesulfinyl)-5-methoxy-1,3-dimethylbenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-(Methanesulfinyl)-5-methoxy-1,3-dimethylbenzene involves its interaction with specific molecular targets. The methanesulfinyl group can act as an electrophile, reacting with nucleophiles in biological systems. This can lead to the formation of covalent bonds with proteins and other biomolecules, potentially altering their function and activity .
Comparación Con Compuestos Similares
Similar Compounds
Methanesulfonyl chloride: Similar in structure but with a sulfonyl group instead of a sulfinyl group.
Methylsulfonylmethane: Contains a sulfone group and is used as a dietary supplement.
Uniqueness
2-(Methanesulfinyl)-5-methoxy-1,3-dimethylbenzene is unique due to the presence of both methoxy and dimethyl groups on the benzene ring, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for studying the effects of these functional groups in various chemical and biological contexts .
Propiedades
Número CAS |
55661-07-9 |
|---|---|
Fórmula molecular |
C10H14O2S |
Peso molecular |
198.28 g/mol |
Nombre IUPAC |
5-methoxy-1,3-dimethyl-2-methylsulfinylbenzene |
InChI |
InChI=1S/C10H14O2S/c1-7-5-9(12-3)6-8(2)10(7)13(4)11/h5-6H,1-4H3 |
Clave InChI |
ZPMPFQRHANXIPF-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC(=C1S(=O)C)C)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![10-(2-Methyl-2H-naphtho[2,3-d][1,3]dioxol-2-yl)dec-1-ene-3,7-diol](/img/structure/B14631178.png)
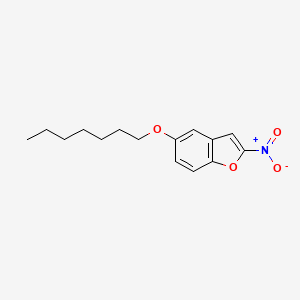


![5-(Chloromethyl)-3-[(cyclopent-1-en-1-yl)methyl]-1,2,4-oxadiazole](/img/structure/B14631186.png)
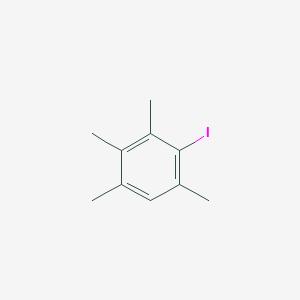
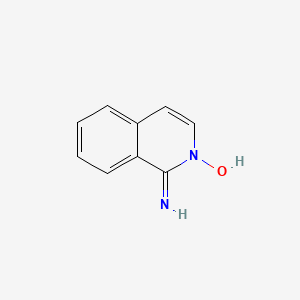
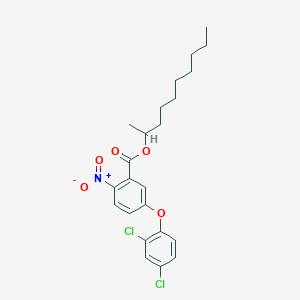
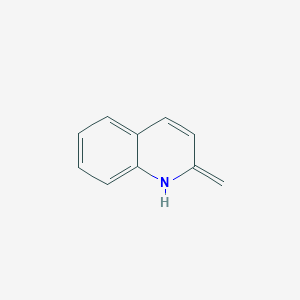
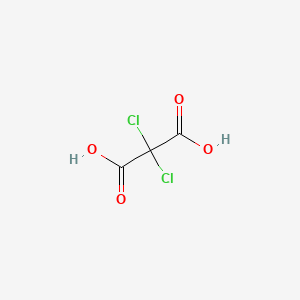
![1-[2-Hydroxy-3-(tetradecyloxy)propyl]pyridin-1-ium chloride](/img/structure/B14631234.png)


